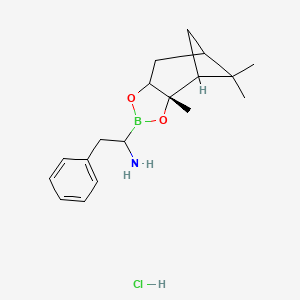
(R)-BoroPhe-(+)-Pinanediol-hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-BoroPhe-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative. It is a compound of interest in various fields of chemistry and biology due to its unique structure and reactivity. The compound consists of a boronic acid moiety attached to a phenylalanine derivative, with a pinanediol group providing chiral stability. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroPhe-(+)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Derivative: The initial step involves the reaction of phenylalanine with boronic acid under controlled conditions to form the boronic acid derivative.
Chiral Stabilization: The pinanediol group is introduced to provide chiral stability. This step often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Hydrochloride Salt Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of ®-BoroPhe-(+)-Pinanediol-hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the synthesis of the boronic acid derivative and its subsequent conversion to the pinanediol-stabilized form.
Purification: The compound is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-BoroPhe-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form borohydrides.
Substitution: The phenylalanine derivative can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borohydrides, and substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
®-BoroPhe-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-BoroPhe-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The pinanediol group provides chiral stability, ensuring that the compound maintains its stereochemistry during interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-BoroPhe-(+)-Pinanediol-hydrochloride: The enantiomer of ®-BoroPhe-(+)-Pinanediol-hydrochloride, with similar chemical properties but different biological activity.
Phenylboronic Acid: A simpler boronic acid derivative without the chiral stabilization provided by the pinanediol group.
Bortezomib: A boronic acid-containing drug used in cancer therapy, which also forms reversible covalent bonds with its targets.
Uniqueness
®-BoroPhe-(+)-Pinanediol-hydrochloride is unique due to its combination of a boronic acid moiety with a chiral pinanediol group, providing both reactivity and chiral stability. This makes it particularly useful in applications requiring specific stereochemistry and reactivity.
Eigenschaften
Molekularformel |
C18H27BClNO2 |
|---|---|
Molekulargewicht |
335.7 g/mol |
IUPAC-Name |
2-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13?,14?,15?,16?,18-;/m0./s1 |
InChI-Schlüssel |
CXRPMGWYFYLFMY-ZPOWAQIBSA-N |
Isomerische SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC4=CC=CC=C4)N.Cl |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)
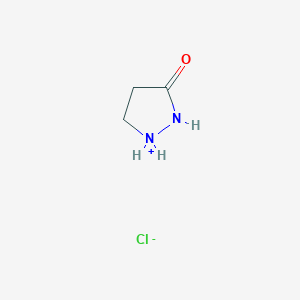
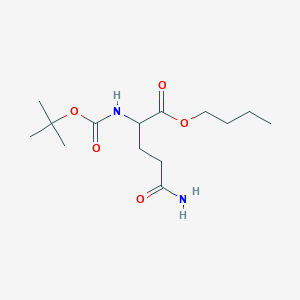
![1-[3-(Difluoromethoxy)phenyl]ethanol](/img/structure/B15146468.png)
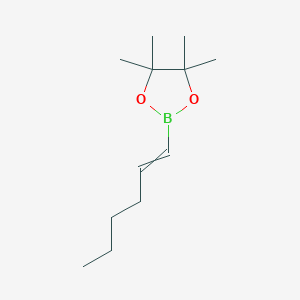
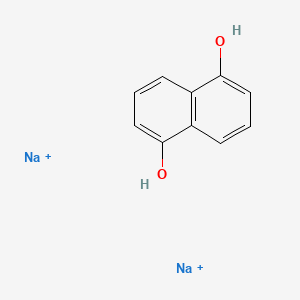
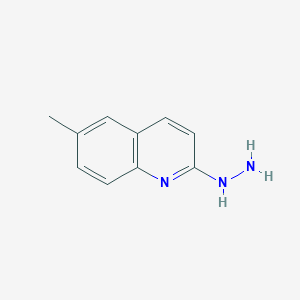
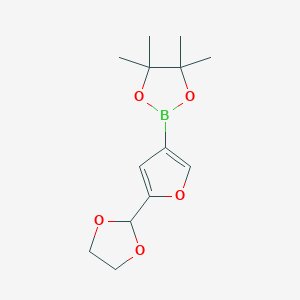
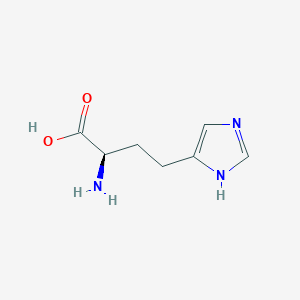
![N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15146524.png)
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
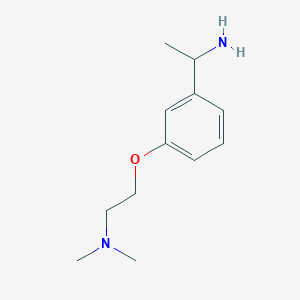
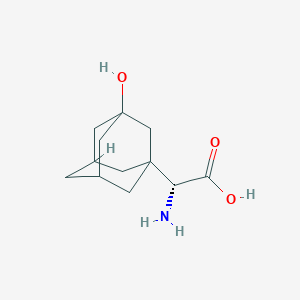
![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
